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Compound of Interest

Compound Name: 1,10-Undecadiene

Cat. No.: B077067

An In-depth Technical Guide to 1,10-
Undecadiene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and
relevant experimental procedures for 1,10-undecadiene, a linear alpha,omega-diene. The
information is curated for professionals in research and development who require detailed
technical data.

Molecular Structure and Formula

1,10-undecadiene is a hydrocarbon belonging to the alkadiene class.[1][2] Its structure
consists of an eleven-carbon chain with two terminal double bonds.

Molecular Formula: C11H20[1][3][4][5][6]

IUPAC Name: undeca-1,10-diene[1]

CAS Registry Number: 13688-67-0[1][3][4][5]

Molecular Weight: 152.28 g/mol [1]
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The molecule's geometry is characterized by sp? hybridized carbon atoms in the aliphatic
chain, resulting in tetrahedral bond angles of approximately 109.5°, and sp? hybridized carbon
atoms at the terminal double bonds, with trigonal planar geometry and bond angles of
approximately 120°.

Molecular Identifiers:

e SMILES: C=CCCCCCCCC=CJ[7]

e InChl: INChl=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3-4H,1-2,5-11H2[3][4][5]
« InChlKey: VOSLXTGMYNYCPW-UHFFFAOY SA-N[3][4][5]

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for 1,10-undecadiene, including both
experimental and calculated properties.

ble 1: Physicochemical .

Property Value Unit Source

Boiling Point 187 °C LabSolutions

Melting Point - °C Not available

Density - g/cm3 Not available

logP (Octanol/Water 4.089 Cheméo (Calculated)

Partition Coefficient) ' [7]

Water Solubility Cheméo (Calculated)
-4.13 mol/L

(log10WS) [7]

Enthalpy of Cheméo (Calculated)

T 38.74 kJ/mol

Vaporization (AvapH®) [7]

Enthalpy of Fusion Cheméo (Calculated)
21.69 kJ/mol

(AfusH®) [7]

Enthalpy of Formation Cheméo (Calculated)
-19.51 kJ/mol

(AfH°gas) [7]
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Table 2: Spectroscopic Data

Technique Key Peaks/Signals Source

m/z top peak: 41; 2nd highest:
Mass Spectrometry (EI) ] PubChem[1]
55; 3rd highest: 67

Infrared (IR) Spectroscopy Data available NIST[3][6]
1H NMR Spectroscopy Data available ResearchGate[8]
13C NMR Spectroscopy Data available PubChem[9]

Experimental Protocols

The following are representative experimental protocols for the synthesis, purification, and
characterization of 1,10-undecadiene, based on established organic chemistry methodologies.

Synthesis: Grighard Coupling of 5-Bromo-1-pentene

This protocol describes a plausible synthesis route for 1,10-undecadiene via the coupling of a
Grignard reagent.

Materials:

e 5-bromo-1-pentene

e Magnesium turnings

e Anhydrous diethyl ether

 lodine (crystal)

o Saturated aqueous ammonium chloride (NH4Cl) solution
¢ Anhydrous sodium sulfate (Naz2S0a)

Procedure:

o Grignard Reagent Formation:
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o In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a
dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

o Add a small crystal of iodine to activate the magnesium.

o Add a solution of 5-bromo-1-pentene (1.0 eq) in anhydrous diethyl ether dropwise via the
dropping funnel. The reaction is initiated by gentle heating.

o Once the reaction starts, continue the addition at a rate that maintains a gentle reflux. After
the addition is complete, reflux the mixture for an additional hour to ensure complete
formation of the Grignard reagent.

e Coupling Reaction:

o Cool the Grignard reagent to 0 °C in an ice bath.

o Slowly add another equivalent of 5-bromo-1-pentene dropwise.

o After the addition, allow the reaction to warm to room temperature and stir overnight.
o Work-up and Extraction:

o Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

o Transfer the mixture to a separatory funnel.

o Extract the aqueous layer with diethyl ether (3x).

o Combine the organic layers and wash with brine.

o Dry the organic layer over anhydrous NazSOa4, filter, and concentrate under reduced
pressure using a rotary evaporator.

Purification: Fractional Distillation

The crude 1,10-undecadiene is purified by fractional distillation to remove unreacted starting
materials and high-boiling-point byproducts.

Procedure:
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e Set up a fractional distillation apparatus with a Vigreux column.
o Transfer the crude product to the distillation flask.
o Heat the flask gently.

o Collect the fraction that distills at the boiling point of 1,10-undecadiene (187 °C at
atmospheric pressure). The boiling point will be lower under vacuum.

Characterization: Gas Chromatography-Mass
Spectrometry (GC-MS)

The purity and identity of the final product are confirmed by GC-MS.

Typical GC-MS Parameters:

Column: A non-polar capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C.

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp up to 220 °C at 10 °C/min.

Mass Spectrometer: Electron ionization (El) mode.

The resulting chromatogram should show a single major peak, and the mass spectrum of this
peak should correspond to the known fragmentation pattern of 1,10-undecadiene.

Chemical Reactivity and Visualization

1,10-undecadiene, as an alpha,omega-diene, is a key monomer in acyclic diene metathesis
(ADMET) polymerization. This reaction, typically catalyzed by ruthenium-based catalysts like
Grubbs' catalyst, results in the formation of a long-chain polyene and the release of ethylene
gas.

Acyclic Diene Metathesis (ADMET) Polymerization of
1,10-Undecadiene
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Click to download full resolution via product page

Caption: ADMET polymerization of 1,10-undecadiene.

Safety Information

1,10-undecadiene is classified as a flammable liquid and vapor (H226).[1] Standard laboratory
safety precautions, including working in a well-ventilated fume hood and wearing appropriate
personal protective equipment (gloves, safety glasses), should be followed. Avoid contact with
heat, sparks, and open flames.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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